molecular formula C7H16O<br>CH3(CH2)6OH<br>C7H16O B041253 Heptanol CAS No. 111-70-6

Heptanol

Cat. No. B041253
M. Wt: 116.2 g/mol
InChI Key: BBMCTIGTTCKYKF-UHFFFAOYSA-N
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Patent
US08674038B2

Procedure details

A compound which has a boiling point of 60° C. or less at one atmospheric pressure and which contains one or more carboxylic acid ester groups is mentioned as the above-mentioned carboxylic acid esters. The total number of carbons in the carboxylic acid ester is preferably 1 to 12. The following carboxylic acid esters are preferable: (1) carboxylic acid ester obtained from the above-mentioned alcohol and carboxylic acid; (2) carboxylic acid esters obtained in combination of the above-mentioned carboxylic acid with an alcohol Containing 1 to 7 carbon atoms such as methanol, ethanol, propanol, heptanol, hexanol, glycerine, and benzyl alcohol; (3) carboxylic acid eaters obtained in combination of the above-mentioned alcohol with a carboxylic acid containing 1 to 18 carbon atoms such as acetic acid, propionic acid, hexanoic acid, and butanoic acid. These may be used singly or in combination of two or more species of them.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[CH2:3]([OH:5])[CH3:4].[CH2:6]([OH:9])[CH2:7][CH3:8].O[CH2:11][CH:12]([CH2:14]O)O>>[CH2:3]([OH:5])[CH2:4][CH2:8][CH2:7][CH2:6][CH2:11][CH3:12].[CH2:6]([OH:9])[CH2:7][CH2:8][CH2:11][CH2:12][CH3:14].[CH2:1]([OH:2])[C:7]1[CH:8]=[CH:14][CH:12]=[CH:11][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCCCCC)O
Name
Type
product
Smiles
C(CCCCC)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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